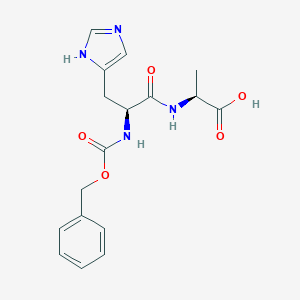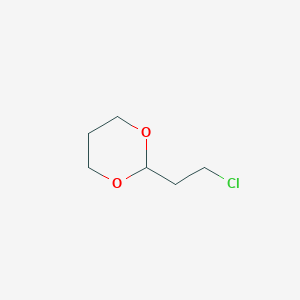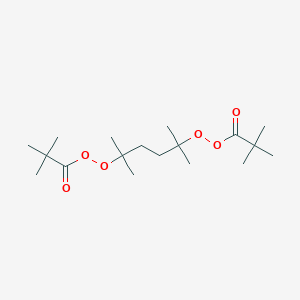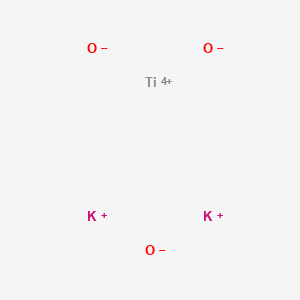
2-(2H-tétrazol-5-yl)acétate d'éthyle
Vue d'ensemble
Description
ethyl 2-(2H-tetrazol-5-yl)acetate is a tetrazole derivative with the molecular formula C5H8N4O2 and a molecular weight of 156.14 g/mol . This compound is known for its role as a heterocyclic building block in various chemical syntheses. It has been studied for its effects on glutaminyl cyclase activity and is used as a starting reagent for the synthesis of other complex molecules .
Applications De Recherche Scientifique
ethyl 2-(2H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:
Safety and Hazards
Ethyl 1H-tetrazole-5-acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl 2-(2H-tetrazol-5-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with sodium azide, followed by cyclization with ammonium chloride . Another method includes the use of diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of ethyl 1H-tetrazole-5-acetate often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-(2H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert ethyl 1H-tetrazole-5-acetate into other useful intermediates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, ammonium chloride, and diphenyl phosphorazidate. Reaction conditions often involve controlled temperatures, specific solvents like xylenes, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various tetrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of ethyl 1H-tetrazole-5-acetate involves its interaction with specific molecular targets and pathways. For instance, it has been reported to affect the activity of glutaminyl cyclase, an enzyme involved in protein modification . The exact molecular pathways and targets can vary depending on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
ethyl 2-(2H-tetrazol-5-yl)acetate can be compared with other similar compounds, such as:
1H-Tetrazole-5-acetic acid: This compound shares a similar structure but lacks the ethyl ester group, which can influence its reactivity and applications.
5-(Ethylthio)-1H-tetrazole: This derivative has an ethylthio group instead of an ethyl ester, leading to different chemical properties and uses.
The uniqueness of ethyl 1H-tetrazole-5-acetate lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical syntheses and applications .
Propriétés
IUPAC Name |
ethyl 2-(2H-tetrazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOHMNNTUFFTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337600 | |
| Record name | Ethyl 1H-tetrazole-5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13616-37-0 | |
| Record name | Ethyl 1H-tetrazole-5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1H-Tetrazole-5-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of metal-organic frameworks (MOFs) synthesized using ethyl 1H-tetrazole-5-acetate, and what are their potential applications?
A1: Research shows that ethyl 1H-tetrazole-5-acetate (Hetza) can be used to create MOFs with unique structural arrangements. For instance, a study successfully synthesized a novel silver-based MOF, [Ag4(etza)4], denoted as complex 1. [] This complex exhibits a triclinic crystal system with the space group P1. [] Structurally, complex 1 forms a (4·8) topological network characterized by alternating layers of hydrophilic and hydrophobic regions. [] This specific arrangement holds potential for applications requiring controlled environments, such as selective gas adsorption or separation. Additionally, complex 1 demonstrates luminescent properties in its solid state, suggesting potential applications in areas like chemical sensing or optoelectronic devices. [] Another study reported a homochiral 3D diamondoid zinc-based MOF, [Zn2(etza)4], named JUC-81. [] This MOF displayed interesting properties like second-order nonlinear optical effects and ferroelectric behavior, indicating potential applications in areas like optical materials and data storage. []
Q2: How does the structure of the MOF synthesized using ethyl 1H-tetrazole-5-acetate contribute to its observed properties?
A2: The alternating hydrophilic-hydrophilic and hydrophobic-hydrophobic layered arrangement in the silver-based MOF [Ag4(etza)4] contributes to its potential for selective interactions with different molecules based on their polarity. [] This selectivity is crucial for applications like gas separation or targeted drug delivery. On the other hand, the homochiral 3D diamondoid structure of the zinc-based MOF [Zn2(etza)4] is responsible for its observed second-order nonlinear optical effects and ferroelectric behavior. [] This specific structural arrangement allows for the necessary asymmetry and dipole moment alignment within the material, making it a promising candidate for applications in nonlinear optics and ferroelectric devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















